[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
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Overview
Description
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE is a complex organic compound that features a combination of benzodioxole and pyrazolopyrimidine moieties
Preparation Methods
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE involves multiple steps, typically starting with the preparation of the benzodioxole and pyrazolopyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety. Common reagents and conditions for these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and pyrazolopyrimidine moieties may contribute to its binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds include other benzodioxole and pyrazolopyrimidine derivatives. What sets 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE apart is its unique combination of these two moieties, which may confer distinct chemical and biological properties. Similar compounds include:
- 1-(2H-1,3-benzodioxol-5-yl)-2-(2-phenylethoxy)ethan-1-amine
- [(2H-1,3-benzodioxol-5-yl)methyl][(2,5-dimethoxyphenyl)methyl]amine .
Properties
Molecular Formula |
C26H23N5O5 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone |
InChI |
InChI=1S/C26H23N5O5/c32-26(30-9-7-29(8-10-30)14-17-1-3-21-23(11-17)35-15-33-21)19-13-28-31-20(5-6-27-25(19)31)18-2-4-22-24(12-18)36-16-34-22/h1-6,11-13H,7-10,14-16H2 |
InChI Key |
HOVTUUPUDYLWJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=C5N=CC=C(N5N=C4)C6=CC7=C(C=C6)OCO7 |
Origin of Product |
United States |
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